molecular formula C17H17NO3 B4724990 ethyl 4-(benzoylamino)-3-methylbenzoate

ethyl 4-(benzoylamino)-3-methylbenzoate

Cat. No. B4724990
M. Wt: 283.32 g/mol
InChI Key: HWLZNRYTNNWXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(benzoylamino)-3-methylbenzoate is a synthetic compound that belongs to the class of organic compounds known as benzoic acid esters. It is commonly used in scientific research for its unique properties and potential applications. In

Mechanism of Action

The mechanism of action of ethyl 4-(benzoylamino)-3-methylbenzoate is not well understood. However, it is believed to exert its biological effects by modulating various signaling pathways and enzymes involved in oxidative stress, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species, reduce the expression of pro-inflammatory cytokines, and induce apoptosis in cancer cells. It has also been shown to enhance the activity of antioxidant enzymes and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-(benzoylamino)-3-methylbenzoate is its versatility. It can be easily synthesized and modified to suit a wide range of experimental needs. However, it also has some limitations. For example, it can be difficult to obtain pure samples of the compound, and its effects can be highly dependent on the specific experimental conditions used.

Future Directions

There are many potential future directions for research on ethyl 4-(benzoylamino)-3-methylbenzoate. Some possible areas of investigation include its use as a drug delivery system for targeted therapies, its potential as a fluorescent probe for imaging biological molecules, and its role in modulating the gut microbiome. Additionally, further studies are needed to fully elucidate its mechanism of action and to explore its potential applications in the treatment of various diseases.

Scientific Research Applications

Ethyl 4-(benzoylamino)-3-methylbenzoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. It has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for the detection of biological molecules.

properties

IUPAC Name

ethyl 4-benzamido-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-21-17(20)14-9-10-15(12(2)11-14)18-16(19)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLZNRYTNNWXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(benzoylamino)-3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(benzoylamino)-3-methylbenzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-(benzoylamino)-3-methylbenzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-(benzoylamino)-3-methylbenzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-(benzoylamino)-3-methylbenzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-(benzoylamino)-3-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.